molecular formula C14H18N2O2 B070332 Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate CAS No. 188988-46-7

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate

Cat. No. B070332
M. Wt: 246.3 g/mol
InChI Key: DLCWCVSPHUGAPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate involves multi-step reactions, including substitution reactions, to achieve the target compound. For instance, tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate was synthesized through a three-step substitution reaction, showcasing the complexity and efficiency of these synthetic routes (Yao et al., 2023).

Molecular Structure Analysis

The molecular structure of synthesized compounds is typically confirmed using methods such as NMR, IR, MS, and X-ray diffraction. For example, the structure of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate was confirmed by 1H NMR, 13C NMR, MS, and FT-IR, and its molecular structure was analyzed through X-ray single crystal diffraction, demonstrating the reliability of these techniques in structural determination (Ma et al., 2023).

Chemical Reactions and Properties

The chemical properties of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate derivatives are influenced by their molecular structure. Density functional theory (DFT) studies reveal insights into the frontier molecular orbitals and molecular electrostatic potential energy, which are crucial for understanding the compound's reactivity and chemical behavior (Yao et al., 2023).

Scientific Research Applications

Synthesis of Deaza-Analogues of Marine Alkaloid Topsentin

A series of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, closely related to tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate, were prepared to explore their potential as anticancer agents. Although most compounds showed no significant activity, one demonstrated moderate activity against specific cancer cell lines, highlighting the compound's potential in cancer research (Carbone et al., 2013).

Aerobic Oxidation of Alcohols

Tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate, a derivative of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate, acted as a catalyst in the chemoselective aerobic oxidation of allylic and benzylic alcohols. This process converted various alcohols into α,β-unsaturated carbonyl compounds, showcasing its utility in organic synthesis (Shen et al., 2012).

Palladium-Catalyzed Intramolecular Annulation

N-substituted 2-bromo-1H-indole-3-carboxaldehydes, similar in structure to tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate, were utilized in palladium-catalyzed intramolecular annulations. This method efficiently produced gamma-carboline derivatives, demonstrating the compound's role in facilitating complex chemical transformations (Zhang & Larock, 2003).

Metal-free C3-alkoxycarbonylation

In a study, tert-butyl carbazate was used in metal- and base-free conditions to facilitate the C3-alkoxycarbonylation of quinoxalin-2(1H)-ones. This reaction pathway underscores the importance of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate derivatives in synthesizing bioactive compounds and highlights innovative approaches to sustainable chemistry (Xie et al., 2019).

Spirocyclic Indoline Lactone Synthesis

Base-promoted cyclization involving derivatives of tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate has led to the successful synthesis of 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester. This process contrasts with previous failures, illustrating the compound's utility in creating spirocyclic structures with potential pharmacological applications (Hodges et al., 2004).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties . As with any chemical, appropriate safety precautions should be taken when handling this compound, including the use of personal protective equipment and proper ventilation .

Future Directions

The future research directions involving this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential pharmaceutical . Alternatively, if it has unique chemical reactivity, it could be studied for use in synthetic chemistry .

properties

IUPAC Name

tert-butyl 3-(aminomethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,9H,8,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCWCVSPHUGAPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451364
Record name tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(aminomethyl)-1H-indole-1-carboxylate

CAS RN

188988-46-7
Record name tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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